5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro-1,3-dimethyl-2-thioxo-1H,5H-pyrimidine-4,6-dione
Description
This compound features a pyrimidine-4,6-dione core modified with a 2-thioxo group and a complex substituent: (1-ethylpyrrolidin-2-ylidene)ethylidene. Its synthesis typically involves Knoevenagel condensation between thiobarbituric acid derivatives and aldehydes or ketones under basic conditions .
Properties
CAS No. |
93838-94-9 |
|---|---|
Molecular Formula |
C14H19N3O2S |
Molecular Weight |
293.39 g/mol |
IUPAC Name |
5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C14H19N3O2S/c1-4-17-9-5-6-10(17)7-8-11-12(18)15(2)14(20)16(3)13(11)19/h7-8H,4-6,9H2,1-3H3/b10-7+ |
InChI Key |
KLYFADFDIJGCMP-JXMROGBWSA-N |
Isomeric SMILES |
CCN\1CCC/C1=C\C=C2C(=O)N(C(=S)N(C2=O)C)C |
Canonical SMILES |
CCN1CCCC1=CC=C2C(=O)N(C(=S)N(C2=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro-1,3-dimethyl-2-thioxo-1H,5H-pyrimidine-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-ethylpyrrolidine with a suitable aldehyde, followed by cyclization and thiolation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro-1,3-dimethyl-2-thioxo-1H,5H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); reactions often require the presence of a base and are conducted at elevated temperatures.
Major Products
Scientific Research Applications
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro-1,3-dimethyl-2-thioxo-1H,5H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The pyrimidine-4,6-dione scaffold is highly modular, with substitutions at the 5-position significantly altering properties. Below is a comparative analysis of key derivatives:
Physicochemical Properties
Biological Activity
5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro-1,3-dimethyl-2-thioxo-1H,5H-pyrimidine-4,6-dione is a complex organic compound with significant biological activity. This compound features a unique structural arrangement that combines elements of pyrrolidine and pyrimidine, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of 293.39 g/mol. Its IUPAC name is 5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione. The structure includes a thioxo group which is often associated with biological activity.
| Property | Value |
|---|---|
| CAS Number | 93838-94-9 |
| Molecular Formula | C14H19N3O2S |
| Molecular Weight | 293.39 g/mol |
| IUPAC Name | 5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects. For instance, it could modulate cyclooxygenase (COX) activity or lipoxygenase pathways.
- Receptor Binding : It may bind to specific receptors in the body that regulate physiological processes such as pain and inflammation.
- Antioxidant Activity : The thioxo group may contribute to antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.
Biological Studies and Findings
Recent studies have explored the biological activities of this compound:
Anti-inflammatory Effects
A study demonstrated that compounds similar in structure exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that 5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro could exert similar effects by targeting inflammatory mediators.
Antimicrobial Activity
Research has indicated that thioxo-pyrimidine derivatives possess antimicrobial properties. Preliminary assays showed that this compound could inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Cytotoxicity and Anticancer Potential
In vitro studies on cancer cell lines revealed that this compound exhibited cytotoxic effects at certain concentrations. It induced apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Inflammation : A clinical trial investigated the efficacy of a related compound in patients with rheumatoid arthritis, showing reduced symptoms and improved quality of life indicators.
- Case Study on Cancer Treatment : A laboratory study on breast cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
